molecular formula C15H13N B8089427 5,6-Dihydrodibenzo[b,f]azocine

5,6-Dihydrodibenzo[b,f]azocine

Cat. No.: B8089427
M. Wt: 207.27 g/mol
InChI Key: ROKWPTFIJIFMGL-KTKRTIGZSA-N
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Description

5,6-Dihydrodibenzo[b,f]azocine is a heterocyclic compound with the molecular formula C15H13N. It is characterized by a fused ring system consisting of two benzene rings and an azocine ring.

Scientific Research Applications

5,6-Dihydrodibenzo[b,f]azocine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydrodibenzo[b,f]azocine can be synthesized through intramolecular cyclocondensation reactions. One common method involves the cyclocondensation of ethyl N-acetyl and N-trifluoroacetyl-N-[1-(cyanomethyl)benzyl]-anthranilates . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrodibenzo[b,f]azocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5,6-Dihydrodibenzo[b,f]azocine involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-12-hydroxy-11-cyano-5,6-dihydrodibenzo[b,f]azocine
  • 5-Trifluoroacetyl-12-hydroxy-11-cyano-5,6-dihydrodibenzo[b,f]azocine

Uniqueness

5,6-Dihydrodibenzo[b,f]azocine is unique due to its specific ring structure and the presence of an azocine ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties .

Properties

IUPAC Name

(11Z)-5,6-dihydrobenzo[c][1]benzazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-10,16H,11H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKWPTFIJIFMGL-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5,6-Dihydrodibenzo[b,f]azocine

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